(3-Carbamoyl-4-fluorophenyl)boronic acid
Overview
Description
(3-Carbamoyl-4-fluorophenyl)boronic acid: is a boronic acid derivative with the molecular formula C7H7BFNO3. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It features a carbamoyl group (NH2CO-) and a fluorophenyl group (C6H4F) attached to a boronic acid group (B(OH)2).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
(3-Carbamoyl-4-fluorophenyl)boronic acid, like other boronic acids, is likely to interact with its targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that this compound may play a role in the synthesis of complex organic molecules.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their chemical structure, the presence of functional groups, and the ph of the environment .
Result of Action
Given its potential role in suzuki-miyaura coupling reactions , it may contribute to the synthesis of complex organic molecules, potentially leading to various downstream effects depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the reactivity of boronic acids . Additionally, factors such as temperature, solvent, and the presence of other chemical species can also influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Carbamoyl-4-fluorophenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process uses boron reagents tailored for specific conditions . The general steps include:
Protection of functional groups: Protecting groups such as amines or hydroxyls to prevent unwanted reactions.
Formation of boronic ester: Reacting the protected intermediate with boronic acid or its derivatives.
Deprotection: Removing the protecting groups to yield the final boronic acid compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Carbamoyl-4-fluorophenyl)boronic acid can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boronic alcohols.
Scientific Research Applications
Chemistry: : (3-Carbamoyl-4-fluorophenyl)boronic acid is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. It is also employed in the synthesis of biologically active terphenyls .
Biology and Medicine:
Industry: : In industrial settings, this compound is used in the production of advanced materials and pharmaceuticals, leveraging its reactivity and functional group compatibility.
Comparison with Similar Compounds
4-Fluorophenylboronic acid: Similar in structure but lacks the carbamoyl group.
3-Chloro-4-fluorophenylboronic acid: Contains a chlorine atom instead of a carbamoyl group.
3-Fluorophenylboronic acid: Similar but without the carbamoyl group.
Uniqueness: (3-Carbamoyl-4-fluorophenyl)boronic acid is unique due to the presence of both a carbamoyl group and a fluorophenyl group, which confer distinct reactivity and functional group compatibility. This makes it particularly useful in applications requiring specific interactions with biological molecules or in complex organic syntheses.
Properties
IUPAC Name |
(3-carbamoyl-4-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNYXSWJFLHIRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660212 | |
Record name | (3-Carbamoyl-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-34-8 | |
Record name | (3-Carbamoyl-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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